Cyt(6)-avp(5-8)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

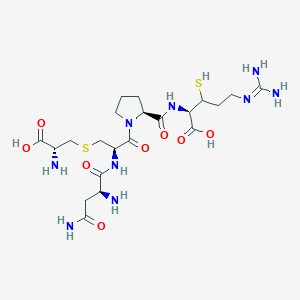

Argipressin (5-8), (2-1’)-disulfide cys(6)-, also known as arginine vasopressin, is a peptide hormone primarily produced in the hypothalamus. It plays a crucial role in regulating water retention in the body and vasoconstriction. This compound is a nonapeptide, meaning it consists of nine amino acids, and it is structurally similar to oxytocin, differing only in the third and eighth amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of argipressin (5-8), (2-1’)-disulfide cys(6)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bond between cysteine residues is formed through oxidation, typically using iodine or air oxidation .

Industrial Production Methods

Industrial production of argipressin (5-8), (2-1’)-disulfide cys(6)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

Argipressin (5-8), (2-1’)-disulfide cys(6)- undergoes various chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Breaking of disulfide bonds to yield free thiol groups.

Substitution: Modifications at specific amino acid residues to alter its biological activity.

Common Reagents and Conditions

Oxidation: Iodine, air oxidation.

Reduction: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution: Site-directed mutagenesis using specific reagents.

Major Products Formed

The major products formed from these reactions include various analogs of argipressin with altered biological activities, which are used for research and therapeutic purposes .

Scientific Research Applications

Argipressin (5-8), (2-1’)-disulfide cys(6)- has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and disulfide bond formation.

Biology: Investigated for its role in water retention and vasoconstriction.

Medicine: Used in the treatment of conditions like diabetes insipidus and vasodilatory shock.

Industry: Employed in the development of peptide-based therapeutics

Mechanism of Action

Argipressin (5-8), (2-1’)-disulfide cys(6)- exerts its effects by binding to specific receptors, namely V1 and V2 receptors. The V1 receptors are primarily located in vascular smooth muscle cells and mediate vasoconstriction, while V2 receptors are found in the kidneys and regulate water reabsorption. The binding of argipressin to these receptors activates intracellular signaling pathways, leading to the desired physiological effects .

Comparison with Similar Compounds

Similar Compounds

Oxytocin: Structurally similar but differs in the third and eighth amino acids.

Desmopressin: A synthetic analog with enhanced antidiuretic properties.

Lypressin: Another analog with similar vasoconstrictive and antidiuretic activities.

Uniqueness

Argipressin (5-8), (2-1’)-disulfide cys(6)- is unique due to its specific amino acid sequence and disulfide bond, which confer its distinct biological activities. Its ability to bind to both V1 and V2 receptors makes it versatile in regulating both vasoconstriction and water retention .

Properties

CAS No. |

101531-76-4 |

|---|---|

Molecular Formula |

C21H37N9O8S2 |

Molecular Weight |

607.7 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-1-[(2R)-3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)-3-sulfanylpentanoic acid |

InChI |

InChI=1S/C21H37N9O8S2/c22-9(6-14(24)31)16(32)28-11(8-40-7-10(23)19(35)36)18(34)30-5-1-2-12(30)17(33)29-15(20(37)38)13(39)3-4-27-21(25)26/h9-13,15,39H,1-8,22-23H2,(H2,24,31)(H,28,32)(H,29,33)(H,35,36)(H,37,38)(H4,25,26,27)/t9-,10-,11-,12-,13?,15-/m0/s1 |

InChI Key |

QQTCSJQVIICNRD-XKNMMBQYSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CSCC(C(=O)O)N)NC(=O)C(CC(=O)N)N)C(=O)NC(C(CCN=C(N)N)S)C(=O)O |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CSC[C@@H](C(=O)O)N)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](C(CCN=C(N)N)S)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CSCC(C(=O)O)N)NC(=O)C(CC(=O)N)N)C(=O)NC(C(CCN=C(N)N)S)C(=O)O |

Synonyms |

(2-1')-disulfide 6-Cys-argipressin (5-8) arginine vasopressin (5-8), (2-1')-disulfide Cys(6)- argipressin (5-8), (2-1')-disulfide Cys(6)- argipressin (5-8), (2-1')-disulfide cysteine(6)- Cyt(6)-AVP(5-8) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.